1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, dimethoxy groups, and a phenoxy methyl substituent. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenoxy Methyl Substituent: The phenoxy methyl substituent can be attached via an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Final Coupling and Functionalization: The final step involves coupling the intermediate with 2,2-dimethylpropan-1-one under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the phenoxy methyl and dimethylpropanone substituents.
1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of the phenoxy methyl and dimethylpropanone substituents.
The uniqueness of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H35NO4 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C26H35NO4/c1-17(2)18-8-10-20(11-9-18)31-16-22-21-15-24(30-7)23(29-6)14-19(21)12-13-27(22)25(28)26(3,4)5/h8-11,14-15,17,22H,12-13,16H2,1-7H3 |
InChI Key |
MYYFFIMVLPYJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)(C)C)OC)OC |
Origin of Product |
United States |
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